molecular formula C10H8F2N2O2S2 B2441201 1-(3,5-Difluorophenyl)-N-(1,3-thiazol-2-yl)methanesulfonamide CAS No. 2330377-94-9

1-(3,5-Difluorophenyl)-N-(1,3-thiazol-2-yl)methanesulfonamide

Cat. No. B2441201
CAS RN: 2330377-94-9
M. Wt: 290.3
InChI Key: GZXYIOVQVNWZMS-UHFFFAOYSA-N
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Description

1-(3,5-Difluorophenyl)-N-(1,3-thiazol-2-yl)methanesulfonamide, also known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used for the treatment of pain, fever and inflammation. It was first synthesized in 1969 and has been widely used since then due to its effectiveness and low toxicity. In

Mechanism of Action

1-(3,5-Difluorophenyl)-N-(1,3-thiazol-2-yl)methanesulfonamide works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is responsible for the production of prostaglandins. Prostaglandins are lipid compounds that are involved in the regulation of inflammation, pain, and fever. By inhibiting the activity of COX, 1-(3,5-Difluorophenyl)-N-(1,3-thiazol-2-yl)methanesulfonamide reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects
1-(3,5-Difluorophenyl)-N-(1,3-thiazol-2-yl)methanesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, as well as other inflammatory mediators such as leukotrienes and cytokines. In addition, 1-(3,5-Difluorophenyl)-N-(1,3-thiazol-2-yl)methanesulfonamide has been shown to have antioxidant properties, which may be beneficial in the treatment of conditions such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(3,5-Difluorophenyl)-N-(1,3-thiazol-2-yl)methanesulfonamide is its low toxicity, which makes it a relatively safe drug to use in laboratory experiments. In addition, 1-(3,5-Difluorophenyl)-N-(1,3-thiazol-2-yl)methanesulfonamide is readily available and can be easily synthesized in large quantities. However, one of the limitations of 1-(3,5-Difluorophenyl)-N-(1,3-thiazol-2-yl)methanesulfonamide is that it may not be as effective as other NSAIDs in the treatment of certain conditions such as acute pain.

Future Directions

There are a number of potential future directions for the study of 1-(3,5-Difluorophenyl)-N-(1,3-thiazol-2-yl)methanesulfonamide. One area of interest is the potential use of 1-(3,5-Difluorophenyl)-N-(1,3-thiazol-2-yl)methanesulfonamide in the treatment of Alzheimer's disease. Further studies are needed to determine the optimal dosage and treatment regimen for this condition. Another area of interest is the potential use of 1-(3,5-Difluorophenyl)-N-(1,3-thiazol-2-yl)methanesulfonamide in the treatment of other neurodegenerative disorders such as Parkinson's disease. Finally, there is also interest in the development of new analogs of 1-(3,5-Difluorophenyl)-N-(1,3-thiazol-2-yl)methanesulfonamide that may have improved efficacy and reduced toxicity.

Synthesis Methods

The synthesis of 1-(3,5-Difluorophenyl)-N-(1,3-thiazol-2-yl)methanesulfonamide involves the reaction of 3,5-difluorophenol with thionyl chloride to form 3,5-difluorophenyl chloride. This intermediate is then reacted with 2-mercaptothiazole to form 1-(3,5-difluorophenyl)-N-(1,3-thiazol-2-yl)methanesulfonamide. The yield of this reaction is typically high, and the purity of the final product can be easily achieved through recrystallization.

Scientific Research Applications

1-(3,5-Difluorophenyl)-N-(1,3-thiazol-2-yl)methanesulfonamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of various conditions such as osteoarthritis, rheumatoid arthritis, and gout. In addition, 1-(3,5-Difluorophenyl)-N-(1,3-thiazol-2-yl)methanesulfonamide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to reduce the accumulation of beta-amyloid plaques in the brain.

properties

IUPAC Name

1-(3,5-difluorophenyl)-N-(1,3-thiazol-2-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N2O2S2/c11-8-3-7(4-9(12)5-8)6-18(15,16)14-10-13-1-2-17-10/h1-5H,6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZXYIOVQVNWZMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)NS(=O)(=O)CC2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Difluorophenyl)-N-(1,3-thiazol-2-yl)methanesulfonamide

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